![molecular formula C10H9ClN2O2 B1383257 Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1263058-83-8](/img/structure/B1383257.png)
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate
Overview
Description
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate, also known as 6-chloro-1-ethyl-2-imidazol-1-yl-1-pyridinecarboxylate, is an organic compound with a molecular formula of C10H9ClN2O2. It is a colorless solid that is soluble in water and has a melting point of 91-93°C. It is a derivative of imidazole and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Antiepileptic Drug Development
Derivatives of this compound have been screened for their antiepileptic properties, showing potential in the development of new treatments for epilepsy .
Anticancer Research
The compound has been used in the synthesis and evaluation of amide derivatives with potential anticancer activity. The structural modifications on the compound can significantly influence its activity against specific cancer cell lines .
Material Science Applications
Imidazo[1,5-a]pyridine derivatives, including Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate, have shown great potential in material science, particularly in the development of optoelectronic devices and sensors .
Pharmaceutical Field Innovations
Recent innovations have utilized this class of aromatic heterocycles in various technological applications such as anti-cancer drugs and emitters for confocal microscopy and imaging .
Pharmacokinetic and Safety Profiles
Studies have indicated that certain analogues of imidazo[1,2-a]pyridine exhibit pharmacokinetic and safety profiles compatible with once-daily dosing, which is crucial for patient compliance in medication regimens .
Mechanism of Action
Target of Action
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is a complex organic compound
Mode of Action
It’s suggested that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
properties
IUPAC Name |
ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGCVBPYJPJZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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